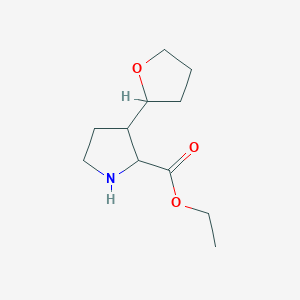
3-(3-Bromo-4-methoxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Bromo-4-methoxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile (hereafter referred to as 3-Br-4-MeO-Phen-2-Sul-Prop-2-enenitrile) is an organic compound with a wide range of applications in the scientific and medical fields. It is a useful reagent for the synthesis of a variety of compounds, and has been investigated for its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds, such as omeprazole and its pharmaceutical impurities, indicates a keen interest in the synthesis and characterization of complex organic compounds for pharmaceutical use. For instance, the synthesis of omeprazole involves steps that could be relevant to the compound , given the shared presence of aromatic rings and potential for complex reactions (S. Saini et al., 2019). This suggests the importance of understanding the synthetic pathways and chemical behavior of such compounds for their potential application in drug development.
Pharmaceutical Applications
The presence of a sulfonyl group and other functional groups in the compound suggests potential pharmaceutical relevance, similar to compounds used in the synthesis of proton pump inhibitors and anti-inflammatory agents. For instance, research on sulfonamide compounds highlights their significance as synthetic bacteriostatic antibiotics and their application in various domains, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics (I. Gulcin & P. Taslimi, 2018). This underlines the potential medical applications of the compound , possibly as part of novel therapeutic agents or drug formulations.
Chemical Interactions and Biological Activity
The exploration of nitrile-stabilized carbanions in organic synthesis, as discussed in studies like that of Arseniyadis et al. (1984), reveals the compound's potential role in facilitating carbon-carbon bond formation, indicating its utility in creating complex molecular structures with potential biological activity (S. Arseniyadis et al., 1984). This aligns with the potential of the compound for applications in drug synthesis and development, where such interactions are crucial.
properties
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-12-3-6-14(7-4-12)23(20,21)15(11-19)9-13-5-8-17(22-2)16(18)10-13/h3-10H,1-2H3/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJGSSPCKBCBP-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)OC)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=C(C=C2)OC)Br)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

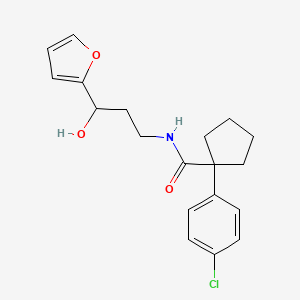
![(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2397582.png)
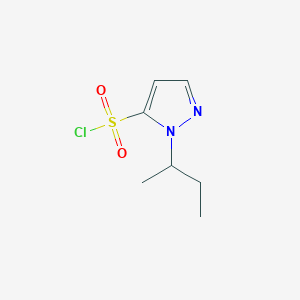
![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)
![3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2397587.png)
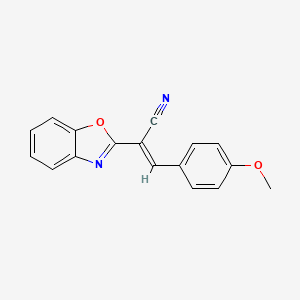
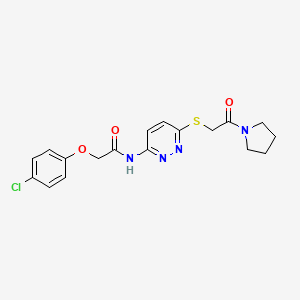

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)
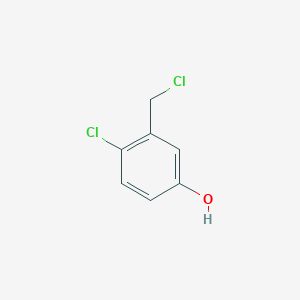
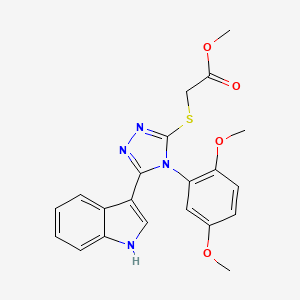
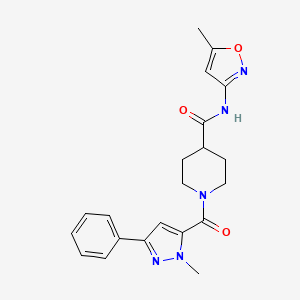
![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)
